An In-depth Technical Guide to NH2-PEG4-Val-Cit-PAB-OH: Structure, Synthesis, and Applications
An In-depth Technical Guide to NH2-PEG4-Val-Cit-PAB-OH: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and applications of the advanced linker molecule, NH2-PEG4-Val-Cit-PAB-OH. This trifunctional molecule is a cornerstone in the development of sophisticated bioconjugates, particularly Antibody-Drug Conjugates (ADCs), where it serves as a crucial bridge between a targeting antibody and a therapeutic payload.
Molecular Structure and Core Components
NH2-PEG4-Val-Cit-PAB-OH is a cleavable linker system meticulously designed for controlled drug release. Its structure comprises four key functional units:
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Primary Amine (NH2): This terminal amine group provides a versatile handle for conjugation to antibodies or other targeting moieties. It can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
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Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate. It also provides spatial separation between the antibody and the payload, minimizing potential steric hindrance.
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Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[1][2] This enzymatic cleavage is the primary mechanism for intracellular drug release, ensuring that the payload is liberated within the target cell.
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p-Aminobenzyl Alcohol (PAB-OH): The PAB moiety acts as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the attached drug in its active form. The hydroxyl group (-OH) on the PAB serves as the attachment point for the therapeutic payload.
Synthesis of NH2-PEG4-Val-Cit-PAB-OH
The synthesis of NH2-PEG4-Val-Cit-PAB-OH is a multi-step process that involves the initial synthesis of the core Val-Cit-PAB structure, followed by the conjugation of the NH2-PEG4 moiety. While a variety of synthetic routes have been described in the literature, a high-yield, reproducible method is paramount for producing this critical reagent. An improved methodology for the synthesis of the Val-Cit-PAB core has been reported to proceed in six steps with an overall yield of up to 85%, significantly avoiding epimerization.[3]
Synthesis of the Val-Cit-PAB Core
A robust synthesis of the Fmoc-protected Val-Cit-PAB intermediate is a critical first step. This typically involves:
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Preparation of Fmoc-Cit-PAB-OH: This intermediate is synthesized by coupling Fmoc-protected L-citrulline with p-aminobenzyl alcohol.
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Fmoc Deprotection: The Fmoc protecting group is removed from the citrulline residue, typically using a mild base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF).
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Coupling with Fmoc-Val-OSu: The resulting free amine is then coupled with an activated valine derivative, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester), to form the dipeptide linker.
PEGylation and Final Deprotection
The subsequent step involves the conjugation of the NH2-PEG4 moiety. This is generally achieved by reacting the free N-terminus of the Val-Cit-PAB-OH with a suitable amine-reactive PEG4 derivative. A common strategy involves using a Boc-protected NH2-PEG4-NHS ester.
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PEGylation: The amine-terminated Val-Cit-PAB-OH is reacted with an activated PEG4 derivative, such as Boc-NH-PEG4-NHS ester, to form the Boc-protected conjugate.
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Final Deprotection: The Boc protecting group is removed from the terminal amine of the PEG spacer using an acid, such as trifluoroacetic acid (TFA), to yield the final product, NH2-PEG4-Val-Cit-PAB-OH.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for NH2-PEG4-Val-Cit-PAB-OH.
Quantitative Data and Characterization
The purity and identity of NH2-PEG4-Val-Cit-PAB-OH are critical for its successful application in drug development. Commercial suppliers typically provide this molecule with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Typical Value | Source |
| Molecular Formula | C29H50N6O9 | [1] |
| Molecular Weight | 626.74 g/mol | [1] |
| Purity (HPLC) | ≥95% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [1] |
Experimental Protocols
General Protocol for Antibody Conjugation
The primary amine of NH2-PEG4-Val-Cit-PAB-OH (after payload attachment) can be conjugated to a monoclonal antibody (mAb) through its lysine (B10760008) residues.
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Antibody Preparation: The mAb is prepared in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-7.4.
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Linker-Payload Activation: The carboxylic acid of a linker-payload construct is activated to an NHS ester.
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Conjugation Reaction: The activated linker-payload is added to the antibody solution at a specific molar ratio. The reaction is typically incubated for 1-2 hours at room temperature or 4°C.
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Purification: The resulting ADC is purified from unconjugated linker-payload and antibody using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization of the Antibody-Drug Conjugate (ADC)
The synthesized ADC should be thoroughly characterized to determine key quality attributes.
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Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
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Purity and Aggregation: SEC-HPLC is used to assess the purity of the ADC and the presence of aggregates.
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In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target and non-target cell lines.
The logical relationship for the mechanism of action of an ADC utilizing this linker is depicted below:
Caption: Mechanism of action for an ADC with a cleavable linker.
Conclusion
NH2-PEG4-Val-Cit-PAB-OH is a highly sophisticated and versatile linker that plays a pivotal role in the design and development of next-generation ADCs. Its well-defined structure, incorporating a protease-cleavable dipeptide and a self-immolative spacer, allows for efficient and targeted intracellular drug release. A thorough understanding of its synthesis and characterization is essential for researchers and drug developers working to create more effective and safer targeted cancer therapies.
References
- 1. NH2-PEG4-Val-Cit-PAB-OH, ADC linker, 2055024-61-6 | BroadPharm [broadpharm.com]
- 2. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. glycomindsynth.com [glycomindsynth.com]
